1-Iodo-2-trifluoromethoxy-ethane
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Overview
Description
1-Iodo-2-trifluoromethoxy-ethane is an organic compound with the molecular formula C3H4F3IO. It is characterized by the presence of an iodine atom and a trifluoromethoxy group attached to an ethane backbone.
Chemical Reactions Analysis
1-Iodo-2-trifluoromethoxy-ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
1-Iodo-2-trifluoromethoxy-ethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine:
Industry: It may be used in the development of materials with unique properties due to the presence of the trifluoromethoxy group, which can impart desirable characteristics such as increased stability and lipophilicity
Mechanism of Action
The mechanism of action of 1-Iodo-2-trifluoromethoxy-ethane in chemical reactions involves the activation of the iodine atom, which can be displaced by nucleophiles or participate in coupling reactions. The trifluoromethoxy group can influence the reactivity and stability of the compound, although specific molecular targets and pathways are not extensively detailed in the literature .
Comparison with Similar Compounds
1-Iodo-2-trifluoromethoxy-ethane can be compared to other halogenated and trifluoromethoxy-substituted ethanes, such as:
- 1-Bromo-2-trifluoromethoxy-ethane
- 1-Chloro-2-trifluoromethoxy-ethane
- 2-Iodo-1,1,1-trifluoroethane
These compounds share similar structural features but differ in their reactivity and applications. The presence of different halogens (iodine, bromine, chlorine) can significantly affect the compound’s chemical behavior and suitability for various reactions .
Properties
IUPAC Name |
1-iodo-2-(trifluoromethoxy)ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3IO/c4-3(5,6)8-2-1-7/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZSPBABRXNBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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